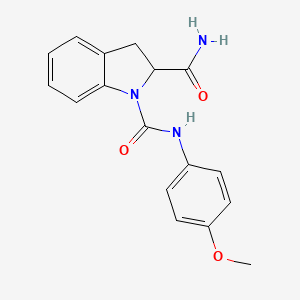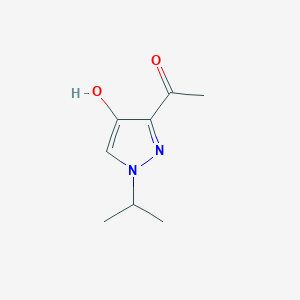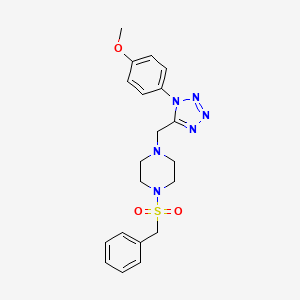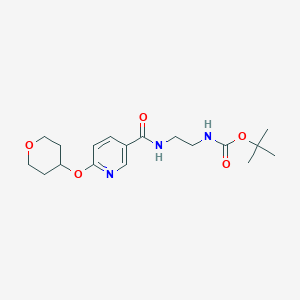![molecular formula C21H16ClF2N7O B2360146 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 920228-72-4](/img/structure/B2360146.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . These are heterocyclic compounds obtained through various synthetic routes . They have been used in medicinal chemistry for their potential biological activities .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazolo[4,5-d]pyridazines, a class to which the compound belongs, often involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate. This yields a diacylhydrazide, which can be cyclized with either high heat or acid .Molecular Structure Analysis
The molecular structure of this class of compounds is characterized by a triazole ring fused to a pyrimidine ring . The exact structure of the specific compound would depend on the substituents at various positions on these rings.Chemical Reactions Analysis
The chemical reactions involving these compounds are typically related to their synthesis. As mentioned, one common method involves the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate .Scientific Research Applications
Anticancer Activity
The core structure of this compound, particularly the 1,2,4-triazolo[4,5-d]pyrimidine moiety, has been associated with significant anticancer properties. Compounds with similar structures have been evaluated by the National Cancer Institute and shown effectiveness against various cancer cell lines, including leukemia, lung cancer, and breast cancer . The presence of the 4-chlorophenyl group could potentially enhance these properties, making it a candidate for further investigation as an anticancer agent.
Antimicrobial Properties
Structural analogs of this compound have demonstrated very active antimicrobial properties, particularly against P. aeruginosa , a common bacterium that can cause diseases in humans. The 1,2,4-triazolo scaffold is known to contribute to this activity, and the compound could serve as a lead for the development of new antimicrobial agents .
Enzyme Inhibition
The 1,2,4-triazolo scaffold is also known for its enzyme inhibitory activity. It can act as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and aromatase inhibitor, among others. These enzymes are involved in various physiological processes, and their inhibition can be useful for treating diseases like glaucoma, Alzheimer’s disease, and estrogen-dependent cancers .
Analgesic and Anti-inflammatory Uses
Compounds with the 1,2,4-triazolo structure have been reported to possess analgesic and anti-inflammatory activities. This suggests that our compound could potentially be developed into a drug that reduces pain and inflammation, which could be beneficial for conditions such as arthritis or neuropathic pain .
Antioxidant Effects
Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases. The 1,2,4-triazolo moiety has been associated with antioxidant properties, indicating that the compound could be researched for its potential to mitigate oxidative damage .
Antiviral Potential
Lastly, the 1,2,4-triazolo scaffold has shown promise in antiviral therapy. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, this compound could be a valuable addition to the arsenal of antiviral compounds, pending further research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-13-4-6-14(7-5-13)31-20-18(27-28-31)19(25-12-26-20)29-8-10-30(11-9-29)21(32)17-15(23)2-1-3-16(17)24/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUOVNBQCMTQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=C(C=CC=C5F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2360063.png)
![5-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2360066.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)

![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2360069.png)



![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2360079.png)


